molecular formula C19H19N3O3S B1226325 (2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate CAS No. 5766-39-2

(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

Cat. No.: B1226325
CAS No.: 5766-39-2
M. Wt: 369.4 g/mol
InChI Key: DXCHRTPJBRKGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioic acid (2,5-dioxo-3-pyrrolidinyl) ester is a member of methoxybenzenes.

Scientific Research Applications

Cathepsins K and S Inhibition

A study by Goričan et al. (2021) explored the use of a succinimide scaffold, including derivatives of (2,5-dioxopyrrolidin-3-yl), in the inhibition of cathepsins K and S. These enzymes are potential therapeutic targets for metabolic and inflammatory diseases like osteoporosis and arthritis. They identified compounds acting as hyperbolic inhibitors or activators of these enzymes, indicating the potential of (2,5-dioxopyrrolidin-3-yl) derivatives in therapeutic applications (Goričan, Ciber, Petek, Svete, & Novinec, 2021).

Electrochromic Polymer Applications

Research by Su, Chang, and Wu (2017) involved synthesizing dithienylpyrroles-based electrochromic polymers, including a compound similar to (2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate. They studied these polymers' spectroelectrochemical properties, demonstrating their application in high-contrast electrochromic devices (Su, Chang, & Wu, 2017).

Properties

CAS No.

5766-39-2

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

InChI

InChI=1S/C19H19N3O3S/c1-25-15-9-7-13(8-10-15)12-20-19(21-14-5-3-2-4-6-14)26-16-11-17(23)22-18(16)24/h2-10,16H,11-12H2,1H3,(H,20,21)(H,22,23,24)

InChI Key

DXCHRTPJBRKGQE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC3CC(=O)NC3=O

Canonical SMILES

COC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC3CC(=O)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Reactant of Route 2
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Reactant of Route 3
Reactant of Route 3
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Reactant of Route 4
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Reactant of Route 5
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Reactant of Route 6
(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

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